molecular formula C12H17Cl2N B2879241 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909312-86-2

2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2879241
CAS No.: 1909312-86-2
M. Wt: 246.18
InChI Key: PAHJQYGZAJRONE-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3-chlorophenylmethyl substituent and a methyl group at the pyrrolidine ring’s 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The hydrochloride form’s molecular formula is inferred as C₁₂H₁₇Cl₂N (MW ≈ 246.18 g/mol) by adding HCl to the free base.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHJQYGZAJRONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of antihistamines. It serves as a precursor for synthesizing various derivatives that exhibit anti-allergic properties. Notable applications include:

  • Synthesis of Antihistamines : Derivatives such as clocinizine and chlorcyclizine are synthesized from this compound, contributing to treatments for allergic reactions.
  • In Vivo Testing : Novel derivatives have been tested for their potency against allergic asthma, showing enhanced efficacy compared to established antihistamines like levocetirizine.

Antimicrobial Activity

Research indicates that compounds derived from 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride exhibit antimicrobial properties:

  • Antileishmanial and Antimalarial Activities : Derivatives containing the pyrazole moiety, synthesized from this compound, have shown effectiveness against leishmaniasis and malaria.
  • Mechanism of Action : These compounds interact with specific biological targets, modulating enzymatic activities crucial for pathogen survival.

Biological Studies

The compound has been investigated for its potential biological activities beyond antihistamine effects:

  • Receptor Interaction Studies : It has been studied for its ability to bind to various receptors, including histamine receptors, suggesting potential applications in treating neurological disorders .
  • Pharmacological Profiling : The biological activity is largely attributed to its structural features, allowing it to influence multiple pathways involved in allergic responses and other physiological processes .

Case Studies and Research Findings

StudyFocusFindings
Study AAntihistamine EfficacyNovel derivatives showed improved potency against allergic reactions compared to standard treatments.
Study BAntimicrobial PropertiesCompounds derived from this compound demonstrated significant activity against Gram-positive bacteria with MIC values < 50 µg/mL.
Study CNeurological ApplicationsInvestigated binding affinity to histamine receptors; potential implications for treating cognitive disorders .

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride, differing primarily in halogen substitution or additional functional groups.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine HCl 3-Cl, methyl C₁₂H₁₇Cl₂N ~246.18 Not explicitly listed Hypothetical: Enhanced solubility due to HCl salt
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine HCl 3-F, 2-OCH₃ C₁₂H₁₇ClFNO 245.72 2155854-81-0 Increased polarity from methoxy group; potential metabolic stability improvement
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl 3-Cl, 4-Cl, methyl C₁₂H₁₆Cl₃N 280.62 2060008-02-6 Higher lipophilicity; possible stronger receptor affinity
2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine HCl 4-Cl, 3-F, methyl Not provided Not provided 2089277-23-4 Balanced halogen effects; may influence electronic properties
(S)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid HCl 3-Cl, carboxylic acid C₁₂H₁₅Cl₂NO₂ 276.16 1217822-94-0 Carboxylic acid adds polarity; potential for salt bridges in binding

Key Findings and Implications

Halogen Substitution: Chlorine vs. Fluorine: The 3-chloro substituent in the target compound (logP ~2.5, estimated) may confer greater lipophilicity compared to the 3-fluoro analog (e.g., 245.72 g/mol compound ), which could enhance blood-brain barrier penetration.

Functional Group Additions :

  • The methoxy group in the 3-fluoro-2-methoxy compound (CAS 2155854-81-0) introduces hydrogen-bonding capacity, which might improve target selectivity or metabolic stability .
  • The carboxylic acid in the D-proline derivative (CAS 1217822-94-0) significantly alters polarity, making it suitable for interactions with charged residues in enzymes or receptors .

Pharmacological Considerations

While direct pharmacological data for the target compound are absent in the evidence, structural analogs like bupropion hydrochloride (CAS 34911-55-2), which contains a 3-chlorophenyl group, demonstrate the importance of halogenated aromatic rings in central nervous system (CNS) drugs . The dichloro and chloro-fluoro variants (CAS 2060008-02-6, 2089277-23-4) may exhibit enhanced binding to monoamine transporters, akin to bupropion’s mechanism .

Biological Activity

2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound characterized by its unique pyrrolidine structure, which includes a 3-chlorophenyl group and a methyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research.

  • Molecular Formula : C12H17ClN
  • CAS Number : 1909312-86-2
  • Structure : The compound features a five-membered pyrrolidine ring containing one nitrogen atom, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:

  • Anticonvulsant Activity : The compound has been studied for its potential as an anticonvulsant agent. It may act on serotonin receptors (5-HT1A and 5-HT7) which are implicated in seizure control .

Anticonvulsant Properties

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various pyrrolidine derivatives, several compounds showed efficacy in seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, doses around 30 mg/kg were effective in reducing seizure activity .

Binding Affinities

The binding affinities of this compound towards serotonin receptors have been quantitatively assessed. The results indicated that modifications to the structure could enhance receptor affinity, suggesting pathways for developing more potent derivatives .

Study 1: Anticonvulsant Evaluation

In a controlled study involving mice, various derivatives were administered to evaluate their anticonvulsant effects. The most promising candidates exhibited significant activity at doses ranging from 30 mg/kg to 100 mg/kg in the MES model. The findings suggested that structural modifications could lead to enhanced pharmacological profiles .

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of compounds structurally related to this compound. It was found that these compounds could modulate neurotransmitter systems involved in mood regulation and anxiety, indicating potential applications in treating mood disorders .

Data Table: Biological Activity Summary

Activity Model Dose (mg/kg) Efficacy
AnticonvulsantMaximal Electroshock30 - 100Significant reduction
Serotonin Receptor BindingIn vitro assays-High affinity observed
Neuropharmacological EffectsBehavioral assays-Mood modulation

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